1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid

Catalog No.
S942890
CAS No.
2205384-84-3
M.F
C14H25NO4
M. Wt
271.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-but...

CAS Number

2205384-84-3

Product Name

1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid

IUPAC Name

2-tert-butyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C14H25NO4/c1-12(2,3)9-7-14(9,10(16)17)8-15-11(18)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17)

InChI Key

IVXUABIAQWVRKV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CC1(CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)C1CC1(CNC(=O)OC(C)(C)C)C(=O)O

1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its structural complexity, which includes a cyclopropane ring and a carboxylic acid functionality. The Boc group is commonly used in organic synthesis to protect amine functionalities during

The chemical reactivity of 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid is influenced by the tert-butoxycarbonyl group, which can undergo deprotection under acidic conditions to yield an amine. This amine can then participate in various nucleophilic substitution reactions. Additionally, the cyclopropane ring can be involved in ring-opening reactions under appropriate conditions, allowing for further functionalization of the compound. The introduction of different substituents at the carboxylic acid position can lead to a variety of derivatives with altered properties and activities .

The biological activity of 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid is an area of ongoing research. Compounds containing a cyclopropane structure have been investigated for their potential therapeutic effects, particularly in the context of enzyme-substrate interactions. The chiral nature of this compound allows for studies on stereospecificity in enzymatic reactions, which can be critical for drug design and development. Furthermore, derivatives of this compound may exhibit anti-inflammatory properties or other pharmacological activities due to their structural characteristics .

The synthesis of 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid typically involves several key steps:

  • Formation of the Cyclopropane Ring: This can be achieved using methods such as the Simmons-Smith reaction, where alkenes react with diiodomethane and a zinc-copper couple to form cyclopropanes.
  • Introduction of the Aminomethyl Group: A suitable amine can be introduced via nucleophilic substitution reactions with halogenated cyclopropane derivatives.
  • Protection of the Amine Group: The amine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, resulting in the formation of the Boc-protected amine .

1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid has several applications across various fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex molecules, particularly in asymmetric synthesis where stereochemistry is crucial.
  • Medicinal Chemistry: Derivatives may be explored for their potential as pharmaceutical agents due to their unique structural properties.
  • Biological Research: Useful for studying enzyme-substrate interactions and investigating stereospecificity in enzymatic processes.
  • Industrial

Interaction studies involving 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid focus on its role as a substrate or inhibitor in enzymatic reactions. The presence of the tert-butoxycarbonyl group allows for selective interactions with enzymes that recognize chiral substrates, providing insights into enzyme specificity and mechanism. These studies can lead to the development of new inhibitors or drugs targeting specific biological pathways, particularly those involved in inflammatory responses or other disease mechanisms .

Several compounds share structural features with 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-Amino-2-(tert-butyl)cyclopropanecarboxylic acidCyclopropane ring, amino groupLacks protective Boc group; more reactive amine
1-Boc-amino-cyclobutane-carboxylic acidCyclobutane instead of cyclopropaneDifferent ring structure; potential for different reactivity
2-(tert-Butoxycarbonylamino)-3-methylbutanoic acidContains a branched chainDifferent carbon skeleton; potential for varied biological activity
1-(Boc)-amino-3-methylcyclobutane-carboxylic acidCyclobutane ring with Boc protectionSimilar protection strategy; different ring size affects properties

These compounds highlight the uniqueness of 1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid through its specific cyclopropane structure and protective groups that influence its reactivity and potential applications in medicinal chemistry and organic synthesis .

XLogP3

2.4

Dates

Modify: 2023-08-16

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